molecular formula C17H23NO3 B269560 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

Número de catálogo B269560
Peso molecular: 289.4 g/mol
Clave InChI: JJRXSJFAOPYJOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, also known as TD-1473, is a small molecule inhibitor that has been developed for the treatment of inflammatory bowel disease (IBD). TD-1473 is a promising therapeutic agent due to its ability to selectively target the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

Mecanismo De Acción

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid works by inhibiting the activity of a protein called RORγt, which is involved in the differentiation and function of certain immune cells. By inhibiting RORγt, 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid reduces the production of inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been shown to reduce inflammation and promote healing in the gut tissue. The drug has also been shown to reduce the number of pro-inflammatory immune cells in the gut, while increasing the number of anti-inflammatory immune cells. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has a selective effect on the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has several advantages for use in lab experiments. The drug has a high degree of selectivity for the gut tissue, making it an ideal candidate for studying the mechanisms of IBD. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is also highly pure, which makes it easier to control for any potential confounding factors. However, the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for some researchers.

Direcciones Futuras

There are several future directions for research on 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid. One potential direction is to study the drug's effects on other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Another direction is to investigate the long-term effects of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid on gut tissue and immune function. Additionally, researchers may explore the use of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid in combination with other therapies for IBD, in order to maximize its therapeutic potential. Finally, further research is needed to optimize the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, in order to make it more widely available for research and clinical use.

Métodos De Síntesis

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The process involves the use of a chiral auxiliary to ensure stereochemistry control, and chromatography is used for purification. The final product is obtained as a white solid with a high purity level.

Aplicaciones Científicas De Investigación

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been extensively researched for its potential use in treating IBD, a chronic inflammatory disorder of the gastrointestinal tract. The drug has been shown to selectively target the gut tissue, reducing inflammation and promoting healing. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has also been studied for its potential use in other inflammatory diseases, such as psoriasis and rheumatoid arthritis.

Propiedades

Nombre del producto

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

Fórmula molecular

C17H23NO3

Peso molecular

289.4 g/mol

Nombre IUPAC

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)pentanoic acid

InChI

InChI=1S/C17H23NO3/c1-17(2,12-16(20)21)11-15(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,20,21)

Clave InChI

JJRXSJFAOPYJOK-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

SMILES canónico

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.